molecular formula C13H10ClNO2 B6389922 4-(3-Chloro-2-methylphenyl)picolinic acid CAS No. 1261904-31-7

4-(3-Chloro-2-methylphenyl)picolinic acid

Cat. No.: B6389922
CAS No.: 1261904-31-7
M. Wt: 247.67 g/mol
InChI Key: XWXDAZAUCRQZJI-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylphenyl)picolinic acid typically involves the reaction of 3-chloro-2-methylbenzoic acid with picolinic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt various biological processes, including viral replication and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with similar structural features but lacking the 3-chloro-2-methylphenyl group.

    4-Chloro-2-pyridinecarboxylic acid: Another derivative of picolinic acid with a chloro substituent.

    2-Methylpyridine-4-carboxylic acid: A related compound with a methyl group at a different position.

Uniqueness

4-(3-Chloro-2-methylphenyl)picolinic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other picolinic acid derivatives.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-10(3-2-4-11(8)14)9-5-6-15-12(7-9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDAZAUCRQZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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